molecular formula C27H35N5O6 B12384324 E3 Ligase Ligand-linker Conjugate 79

E3 Ligase Ligand-linker Conjugate 79

Cat. No.: B12384324
M. Wt: 525.6 g/mol
InChI Key: AOGDFEGBFCPWQV-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-linker Conjugate 79 is a compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a target-binding unit, a linker, and an E3 ligase binding moiety. The this compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the ubiquitination and subsequent proteasomal degradation of target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 79 involves several steps. One common method includes the use of primary amines and DIPEA in DMF at 90°C, leading to alkylated derivatives

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 79 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 79 has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.

    Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading oncogenic proteins.

    Industry: Used in the development of novel drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 79 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other E3 ligase ligand-linker conjugates such as:

  • Cereblon-based conjugates
  • Von Hippel-Lindau-based conjugates
  • MDM2-based conjugates

Uniqueness

E3 Ligase Ligand-linker Conjugate 79 is unique due to its specific ligand and linker combination, which provides distinct selectivity and efficacy in targeting proteins for degradation. This uniqueness allows for tailored applications in various research and therapeutic contexts .

Properties

Molecular Formula

C27H35N5O6

Molecular Weight

525.6 g/mol

IUPAC Name

tert-butyl 2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]methyl]piperazin-1-yl]acetate

InChI

InChI=1S/C27H35N5O6/c1-27(2,3)38-23(34)16-30-10-8-29(9-11-30)13-17-14-31(15-17)18-4-5-19-20(12-18)26(37)32(25(19)36)21-6-7-22(33)28-24(21)35/h4-5,12,17,21H,6-11,13-16H2,1-3H3,(H,28,33,35)

InChI Key

AOGDFEGBFCPWQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CC1)CC2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

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